Metabolic Stability and Toxicological Potency: Comparative AChE Inhibition Kinetics vs. Demeton-S-methyl Sulfoxide
In a comparative biochemical assay evaluating acetylcholinesterase (AChE) inhibition, the oxidation of the sulfur atom to the sulfone (Demeton-S-methyl sulfone) significantly reduces inhibitory potency relative to the sulfoxide intermediate. While both compounds are active inhibitors, the transformation from sulfoxide to sulfone is a deactivation step regarding AChE affinity [1]. The second-order rate constant (k₂) for AChE inhibition is quantifiably lower for the sulfone compared to the sulfoxide, a distinction critical for accurate toxicological modeling and forensic interpretation of exposure [1].
| Evidence Dimension | Second-order rate constant (k₂) for AChE inhibition |
|---|---|
| Target Compound Data | k₂ = 1.1 × 10⁵ M⁻¹ min⁻¹ |
| Comparator Or Baseline | Demeton-S-methyl sulfoxide (Oxydemeton-methyl): k₂ = 2.2 × 10⁵ M⁻¹ min⁻¹ |
| Quantified Difference | 2.0-fold lower inhibitory rate constant for sulfone vs. sulfoxide |
| Conditions | Bovine erythrocyte acetylcholinesterase, in vitro biochemical assay (JMPR 1973 evaluation) |
Why This Matters
This 2-fold difference in k₂ values mandates use of the sulfone standard, not the sulfoxide, for accurate quantification of terminal metabolites in exposure assessment.
- [1] FAO/WHO. (1973). Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3). Joint Meeting on Pesticide Residues (JMPR). View Source
